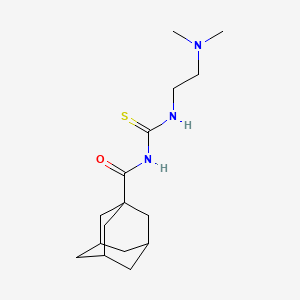![molecular formula C22H27N3OS B2386380 N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide CAS No. 1147520-59-9](/img/structure/B2386380.png)
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. CTAP is a selective antagonist of the kappa opioid receptor, which is involved in pain perception, mood regulation, and addiction.
作用機序
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. The kappa opioid receptor is involved in the regulation of pain perception, mood, and addiction. N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide binds to the kappa opioid receptor and blocks the effects of kappa opioid receptor agonists, which can result in changes in pain perception, mood, and addiction-related behaviors.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has been shown to have a variety of biochemical and physiological effects in different biological systems. In animal models, N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and inhibit the development of drug addiction. N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in mood regulation and addiction.
実験室実験の利点と制限
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has several advantages for lab experiments, including its selectivity for the kappa opioid receptor and its ability to block the effects of kappa opioid receptor agonists. However, N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide also has some limitations, including its relatively low potency and the need for high concentrations to achieve maximal effects. Additionally, N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide may have off-target effects on other receptors or biological systems, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide, including the development of more potent and selective kappa opioid receptor antagonists, the investigation of the role of the kappa opioid receptor in various biological systems, and the exploration of the therapeutic potential of kappa opioid receptor antagonists for the treatment of pain, mood disorders, and addiction. Additionally, the use of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide and other kappa opioid receptor antagonists in combination with other pharmacological agents may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
合成法
The synthesis of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide involves a series of chemical reactions that start with the condensation of 1-cyanocyclohexane and 2-bromoacetamide to form N-(1-cyanocyclohexyl)-2-bromoacetamide. This intermediate is then reacted with 4-ethylbenzyl mercaptan and thiophene-2-carboxaldehyde to form N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide. The synthesis of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has been optimized to improve yield and purity, and it has been reported in several publications.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has been used extensively in scientific research to study the kappa opioid receptor and its role in pain perception, mood regulation, and addiction. N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide is a selective antagonist of the kappa opioid receptor, which means that it can block the effects of kappa opioid receptor agonists. This property has made N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide a valuable tool for studying the function of the kappa opioid receptor in various biological systems.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[(4-ethylphenyl)-thiophen-2-ylmethyl]amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-2-17-8-10-18(11-9-17)21(19-7-6-14-27-19)24-15-20(26)25-22(16-23)12-4-3-5-13-22/h6-11,14,21,24H,2-5,12-13,15H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNQPQCGHNBTOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CS2)NCC(=O)NC3(CCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B2386300.png)
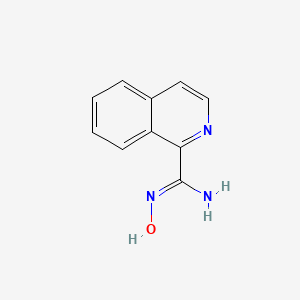
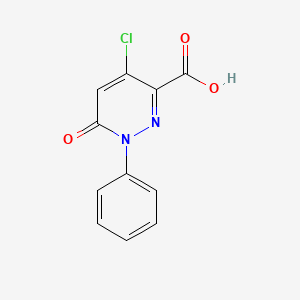
![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)
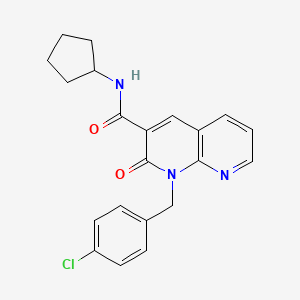
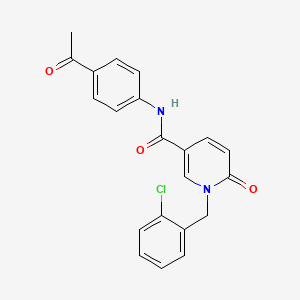

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2386311.png)
![methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2386312.png)



